L-Histidinol dihydrochloride

描述

L-Histidinol dihydrochloride is a potent and reversible inhibitor of protein synthesis in cultured human cells . It is also a precursor of histidine in procaryotes and some eukaryotes . It does not significantly affect histidine transport into cells, but most likely inhibits protein synthesis by decreasing the activation of histidine .

Synthesis Analysis

L-Histidinol dihydrochloride is generated from its immediate precursor, L-histidinol phosphate, by a phosphatase . It is then oxidized to L-histidinal, which in turn is oxidized to L-histidine, by a single enzyme, histidinol dehydrogenase .Molecular Structure Analysis

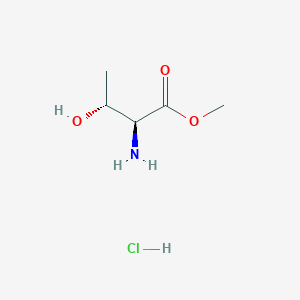

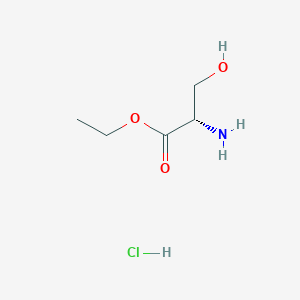

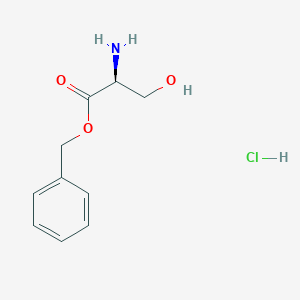

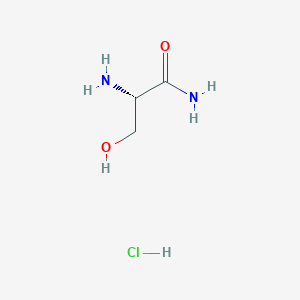

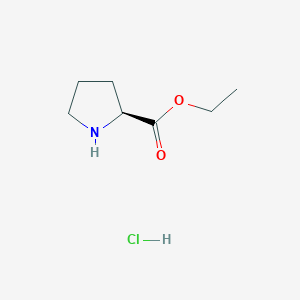

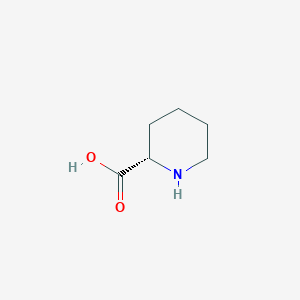

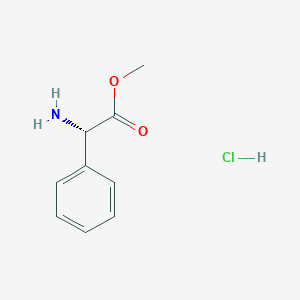

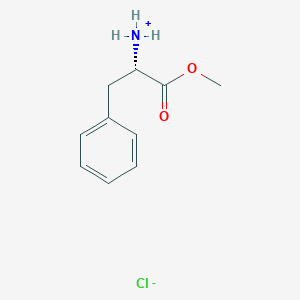

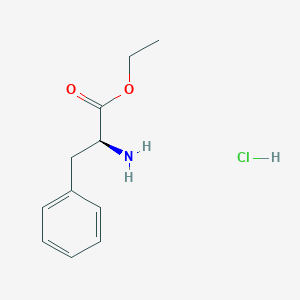

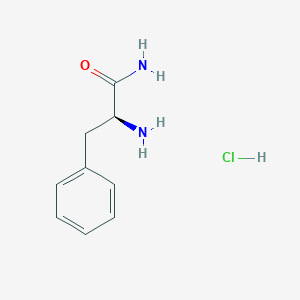

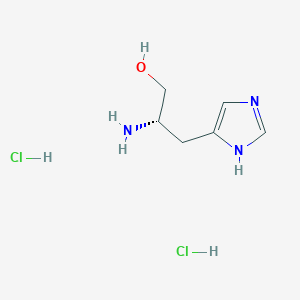

The molecular formula of L-Histidinol dihydrochloride is C6H11N3O • 2HCl . Its molecular weight is 214.1 . The SMILES string representation is Cl [H].Cl [H].N [C@H] (CO)Cc1c [nH]cn1 .Chemical Reactions Analysis

Histidinol competitively inhibits the pyrophosphate-ATP exchange reaction that is promoted by histidyl-tRNA synthetase in the presence of histidine .Physical And Chemical Properties Analysis

L-Histidinol dihydrochloride is a white to off-white powder . It has a melting point of 193-195 °C . It is soluble in water (50 mg/ml), yielding a clear, colorless solution .科研应用

Protein Synthesis and Cellular Function : L-Histidinol dihydrochloride can affect protein synthesis in vivo, as shown by its impact on disaggregating mouse liver polysomes into monosomes, suggesting potential applications in studying ribosome function and protein synthesis mechanisms (Hayes et al., 1975).

Enzymatic Studies : The compound is involved in the study of histidinol dehydrogenase, an enzyme crucial in the histidine biosynthesis pathway, providing insights into plant and microbial enzyme structure and function (Nagai et al., 1991).

Cancer Research : L-Histidinol dihydrochloride has been used in therapeutic studies combined with various antitumor agents, providing insights into its potential as a therapeutic agent or a combination treatment in cancer research (Zaharko et al., 1992).

Genetic and Cellular Research : Research has shown that mutations in certain genes allow cells to take up histidinol, providing valuable insights into genetic mutations and ion transport in organisms like Saccharomyces cerevisiae (Gaber et al., 1990).

Biochemical Characterization : Studies have focused on the biochemical characterization of histidinol dehydrogenase, an enzyme linked to L-Histidinol, and its inhibition, which is pivotal in understanding bacterial survival and the development of potential antibacterial agents (Lunardi et al., 2016).

Chemotherapy Enhancement : L-Histidinol dihydrochloride has been studied for its potential to enhance the efficacy of anticancer drugs, suggesting a novel approach to chemotherapy (Warrington, 1986).

Drug Development : Research into the structural basis of L-histidinol dehydrogenase mutants has provided insights for the rational design of new anti-Brucella agents, indicating its importance in drug development (D'Ambrosio et al., 2014).

Antibacterial Agent Development : Studies on isoindole derivatives as histidinol dehydrogenase inhibitors suggest potential applications in developing novel antibacterial agents (Davood et al., 2008).

Safety And Hazards

性质

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCAFNBBXRWXQA-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880030 | |

| Record name | L-Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidinol dihydrochloride | |

CAS RN |

1596-64-1 | |

| Record name | Imidazole-4-propanol, beta-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidinol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-β-amino-1H-imidazole-4-propanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。